![molecular formula C12H10FNO3 B1589355 Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 26892-97-7](/img/structure/B1589355.png)
Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C20H18FNO3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H18FNO3/c1-3-25-20(24)17-12-22(11-14-6-4-13(2)5-7-14)18-10-15(21)8-9-16(18)19(17)23/h4-10,12H,3,11H2,1-2H3 . This provides a detailed representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate are not mentioned in the literature, similar compounds have been studied for their reactivity .Physical And Chemical Properties Analysis
This compound is a solid substance . The molecular weight is 339.37 .Scientific Research Applications
Antibacterial Applications
Quinoline derivatives, such as these compounds, have shown significant antibacterial properties . They inhibit bacterial DNA-gyrase, which affects bacteria reproduction, making them effective against many strains resistant to other classes of antibacterials .
Anticancer Applications
Quinoline derivatives have also shown potential anticancer properties . The unique structure of these compounds allows them to interact with cancer cells in ways that can inhibit their growth and proliferation .
Anti-inflammatory Applications
These compounds have potential anti-inflammatory properties . They can interact with certain biological pathways to reduce inflammation, which can be beneficial in treating various inflammatory diseases .
Antioxidant Applications
Quinoline derivatives have demonstrated antioxidant properties . They can neutralize harmful free radicals in the body, which can help prevent various health conditions, including heart disease and cancer .
Antimalarial Applications
These compounds have shown potential as antimalarial agents . Quinoline derivatives can interfere with the life cycle of the malaria parasite, making them effective in treating and preventing malaria .
Anti-SARS-CoV-2 Applications
There is potential for these compounds to be used in the treatment of SARS-CoV-2 . Quinoline derivatives have shown promise in inhibiting the replication of the virus .
Antituberculosis Applications
These compounds have potential antituberculosis properties . They can interfere with the growth and reproduction of the tuberculosis bacteria, making them effective in treating tuberculosis .
Safety and Hazards
properties
IUPAC Name |
ethyl 7-fluoro-4-oxo-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZCUWZFXKDMHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441104 | |
Record name | Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
CAS RN |
26892-97-7 | |
Record name | Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key intermolecular interactions observed in the crystal structure of Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate?
A1: The crystal structure of Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate reveals intriguing intermolecular interactions. Pairs of molecules arrange themselves in an antiparallel fashion, facilitating weak C-H···O hydrogen bonds []. These pairs further engage in π-π interactions with neighboring molecules, collectively forming ribbon-like chains along the c-axis []. Theoretical calculations highlight that while electrostatic interactions are significant, they are counterbalanced by exchange-repulsion contributions. Consequently, dispersion interactions emerge as the dominant force within the crystal structure []. Additionally, weak C-F···H-C interactions involving fluorine atoms and neighboring ethyl groups are observed, with H···F separations ranging from 2.59 to 2.80 Å [].
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